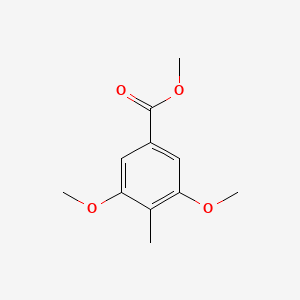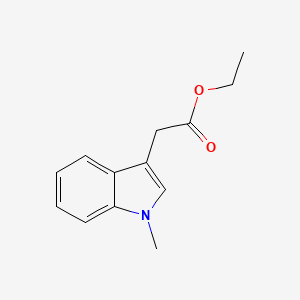
5-(4-Chloro-3-methylphenyl)-5-oxovaleric acid
Descripción general
Descripción
The compound seems to be a derivative of 4-Chloro-3-methylphenol , which is a chlorinated phenol. Phenols are aromatic compounds with a hydroxyl group attached to the aromatic ring. They are widely used in the production of other chemicals .
Synthesis Analysis
While the exact synthesis process for “5-(4-Chloro-3-methylphenyl)-5-oxovaleric acid” is not available, similar compounds like 4-Chloro-3-methylphenol can be synthesized using various methods . For instance, one common synthesis uses phenylmagnesium bromide and trimethyl borate to form the ester, which is then hydrolyzed to the product .Aplicaciones Científicas De Investigación
Application in Alkylating Agents Synthesis
5-Chlorovaleroyl chloride (5-CVC), which has relevance to 5-(4-Chloro-3-methylphenyl)-5-oxovaleric acid, is prominently used as an alkylating agent in synthesizing pharmaceutical intermediates, active ingredients, and other specialty chemicals. A crucial aspect of this application is the monitoring of impurities in 5-CVC, as they significantly impact the final product's impurity profile and quality. A specific GC-FID method for analyzing low-level impurities in 5-CVC has been developed, marking a significant advancement in the field (Tang et al., 2010).
Role in Compound Synthesis and Structural Analysis
The compound is involved in the hydrothermal synthesis of new compounds with partially or wholly deprotonated multicarboxylate ligands. These compounds, synthesized using various ligands, exhibit unique structural and physical properties, including three-dimensional networks and antiferromagnetic coupling in specific instances. Their synthesis contributes to advancements in materials science and chemistry (Pan et al., 2008).
Implications in Chlorophyll Biosynthesis
Research has explored the role of 4,5-dioxovaleric acid, closely related to this compound, in chlorophyll biosynthesis. This study examines its potential as an intermediate in the formation of 5-aminolevulinic acid and chlorophyll in green algae. Understanding these metabolic pathways is crucial for insights into plant biology and photosynthesis processes (Meisch et al., 1985).
Exploration in Polymer and Material Science
The compound is involved in the synthesis of complex materials. For instance, the synthesis of oxovanadium(IV) complexes of Schiff bases, obtained from salicylaldehyde derivatives and arylamines, explores new frontiers in material science. These complexes, including those with variations like chloro and bromo substituents, display different configurations and properties in the solid state and in solvents, contributing to the development of novel materials with potential applications in various industries (Kuge & Yamada, 1972).
Application in Metabolic and Biosynthetic Research
Research into brown and beige adipose tissue metabolism identified small molecule metabokines, including 3-methyl-2-oxovaleric acid, which are relevant to the study of this compound. These metabokines have been shown to induce a brown adipocyte-specific phenotype in white adipocytes and mitochondrial oxidative energy metabolism in skeletal myocytes. This research offers significant insights into metabolic regulation and potential therapeutic approaches for obesity and diabetes (Whitehead et al., 2021).
Propiedades
IUPAC Name |
5-(4-chloro-3-methylphenyl)-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO3/c1-8-7-9(5-6-10(8)13)11(14)3-2-4-12(15)16/h5-7H,2-4H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTMFPIZZDYOKFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)CCCC(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30374009 | |
| Record name | 5-(4-Chloro-3-methylphenyl)-5-oxovaleric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30374009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
845790-51-4 | |
| Record name | 4-Chloro-3-methyl-δ-oxobenzenepentanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=845790-51-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(4-Chloro-3-methylphenyl)-5-oxovaleric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30374009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[4-Methyl-2-(2-thienyl)-1,3-thiazol-5-yl]-1-ethanone](/img/structure/B1597009.png)


![9H-Xanthene-4-propanoicacid, 5-[2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]ethyl]-](/img/no-structure.png)







